MPG peptides, Pbeta
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Overview
Description
MPG peptides, specifically Pbeta, are a class of cell-penetrating peptides known for their ability to translocate across cell membranes. These peptides are amphipathic, meaning they contain both hydrophilic and hydrophobic regions, which facilitate their interaction with cellular membranes. MPG peptides have been extensively studied for their potential in drug delivery systems, particularly for delivering therapeutic nucleic acids and other biomolecules into cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MPG peptides typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed in SPPS due to its efficiency and ability to produce high-purity peptides . The process involves the following steps:
Coupling: The amino acid is activated using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and then added to the resin-bound peptide chain.
Deprotection: The Fmoc group is removed using a base like piperidine, exposing the amino group for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of MPG peptides involves scaling up the SPPS process. Automated peptide synthesizers are used to increase throughput and consistency. Additionally, purification methods such as high-performance liquid chromatography (HPLC) are employed to ensure the final product’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
MPG peptides can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, such as oxidized methionine or reduced disulfide bonds .
Scientific Research Applications
MPG peptides have a wide range of scientific research applications:
Chemistry: Used as tools for studying peptide-membrane interactions and for the delivery of small molecules.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
MPG peptides exert their effects by interacting with cell membrane lipids, leading to the formation of temporary trans-membrane structures. This interaction facilitates the translocation of the peptide and its cargo across the cell membrane. The molecular targets and pathways involved include:
Cell Membrane Lipids: Interaction with phospholipids in the cell membrane.
Endocytosis: Some MPG peptides can enter cells via endocytosis, although this is not the primary mechanism.
Comparison with Similar Compounds
MPG peptides can be compared with other cell-penetrating peptides such as TAT peptides and Pep peptides:
TAT Peptides: Derived from the HIV-1 TAT protein, these peptides are highly efficient in translocating across cell membranes but may have higher toxicity.
Pep Peptides: Known for their ability to deliver large biomolecules into cells, but they may have lower efficiency compared to MPG peptides.
Conclusion
MPG peptides, particularly Pbeta, are versatile and efficient cell-penetrating peptides with significant potential in various scientific and medical applications. Their unique ability to translocate across cell membranes and deliver therapeutic agents makes them valuable tools in research and therapy.
Properties
Molecular Formula |
C129H208N36O32S |
---|---|
Molecular Weight |
2807.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C129H208N36O32S/c1-69(2)55-90(159-120(188)93(58-78-33-17-15-18-34-78)148-103(173)66-143-113(181)91(56-70(3)4)160-121(189)94(59-79-35-19-16-20-36-79)161-119(187)92(57-71(5)6)157-109(177)75(11)144-100(170)61-134)112(180)142-64-102(172)145-74(10)108(176)147-73(9)107(175)140-65-104(174)149-96(67-166)124(192)164-106(77(13)168)126(194)155-88(47-54-198-14)111(179)141-63-101(171)146-76(12)110(178)158-95(60-80-62-139-82-38-22-21-37-81(80)82)122(190)162-97(68-167)123(191)156-89(45-46-99(135)169)127(195)165-53-32-44-98(165)125(193)154-85(41-25-29-50-132)116(184)151-83(39-23-27-48-130)114(182)150-84(40-24-28-49-131)115(183)153-87(43-31-52-138-129(136)137)117(185)152-86(42-26-30-51-133)118(186)163-105(72(7)8)128(196)197/h15-22,33-38,62,69-77,83-98,105-106,139,166-168H,23-32,39-61,63-68,130-134H2,1-14H3,(H2,135,169)(H,140,175)(H,141,179)(H,142,180)(H,143,181)(H,144,170)(H,145,172)(H,146,171)(H,147,176)(H,148,173)(H,149,174)(H,150,182)(H,151,184)(H,152,185)(H,153,183)(H,154,193)(H,155,194)(H,156,191)(H,157,177)(H,158,178)(H,159,188)(H,160,189)(H,161,187)(H,162,190)(H,163,186)(H,164,192)(H,196,197)(H4,136,137,138)/t73-,74-,75-,76-,77+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,105-,106-/m0/s1 |
InChI Key |
QROMJFGAVBMXMZ-YVNWPWPGSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)CN)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)N5CCCC5C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CN |
Origin of Product |
United States |
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